ethyl 1-({4-hydroxy-6-methyl-2-oxo-1-[(pyridin-2-yl)methyl]-1,2-dihydropyridin-3-yl}(3-methoxyphenyl)methyl)piperidine-4-carboxylate
Description
The compound ethyl 1-({4-hydroxy-6-methyl-2-oxo-1-[(pyridin-2-yl)methyl]-1,2-dihydropyridin-3-yl}(3-methoxyphenyl)methyl)piperidine-4-carboxylate is a structurally complex molecule featuring:
- A piperidine-4-carboxylate core with an ethyl ester group.
- A 1,2-dihydropyridin-2-one moiety substituted with a hydroxyl (-OH) at position 4, a methyl (-CH₃) at position 6, and a pyridin-2-ylmethyl group at position 1.
- A 3-methoxyphenyl unit linked via a methylene bridge to the dihydropyridinone ring.
While direct pharmacological data for this compound are absent in the provided evidence, its structural motifs align with intermediates used in alkaloid synthesis and bioactive heterocycles .
Properties
IUPAC Name |
ethyl 1-[[4-hydroxy-6-methyl-2-oxo-1-(pyridin-2-ylmethyl)pyridin-3-yl]-(3-methoxyphenyl)methyl]piperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H33N3O5/c1-4-36-28(34)20-11-14-30(15-12-20)26(21-8-7-10-23(17-21)35-3)25-24(32)16-19(2)31(27(25)33)18-22-9-5-6-13-29-22/h5-10,13,16-17,20,26,32H,4,11-12,14-15,18H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQILKWOMKAZIKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(C2=CC(=CC=C2)OC)C3=C(C=C(N(C3=O)CC4=CC=CC=N4)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H33N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-({4-hydroxy-6-methyl-2-oxo-1-[(pyridin-2-yl)methyl]-1,2-dihydropyridin-3-yl}(3-methoxyphenyl)methyl)piperidine-4-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the key intermediate, 4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate, which is then further functionalized to introduce the pyridin-2-ylmethyl and 3-methoxyphenyl groups. The final step involves the esterification of the carboxylate group with ethyl piperidine-4-carboxylate under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques such as chromatography, and the employment of catalysts to enhance reaction rates. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-({4-hydroxy-6-methyl-2-oxo-1-[(pyridin-2-yl)methyl]-1,2-dihydropyridin-3-yl}(3-methoxyphenyl)methyl)piperidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carbonyl groups may produce alcohols .
Scientific Research Applications
Ethyl 1-({4-hydroxy-6-methyl-2-oxo-1-[(pyridin-2-yl)methyl]-1,2-dihydropyridin-3-yl}(3-methoxyphenyl)methyl)piperidine-4-carboxylate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes[][3].
Mechanism of Action
The mechanism of action of ethyl 1-({4-hydroxy-6-methyl-2-oxo-1-[(pyridin-2-yl)methyl]-1,2-dihydropyridin-3-yl}(3-methoxyphenyl)methyl)piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .
Comparison with Similar Compounds
Structural Features :
Key Differences :
| Property | Target Compound | Isomer 1-1/1-2 |
|---|---|---|
| Molecular Weight (g/mol) | ~525 (estimated) | 227.1390 |
| Functional Groups | 1,2-dihydropyridinone, pyridyl | Bicyclic ketone |
| Bioactivity | Inferred antioxidant/antimicrobial | Not reported |
Methyl 6-Oxo-4-phenyl-2-[(Z)-2-(pyridin-2-yl)ethenyl]-1,4,5,6-tetrahydropyridine-3-carboxylate
Structural Features :
Relevance :
Key Differences :
- The ethenyl linkage contrasts with the methylene bridge in the target compound, altering conformational flexibility and electronic properties.
Pyridin-2(1H)-one Derivatives (e.g., 4-(4-Bromophenyl)-6-(4-hydroxy-3-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile)
Structural Features :
Bioactivity :
Key Differences :
- The cyano (-CN) group at position 3 enhances electrophilicity, unlike the ethyl carboxylate in the target compound, which may improve solubility .
Ethyl 1-(4-Methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate
Key Differences :
Biological Activity
Chemical Structure and Properties
The compound features several notable structural elements:
- Piperidine ring : A six-membered ring containing one nitrogen atom.
- Dihydropyridine moiety : Contributes to the compound's biological activity and is known for its role in various pharmacological effects.
- Hydroxy and methoxy substituents : These functional groups can influence the compound's solubility and reactivity.
Molecular Formula
The molecular formula for this compound is .
Research indicates that compounds similar to ethyl 1-({4-hydroxy-6-methyl-2-oxo-1-[(pyridin-2-yl)methyl]-1,2-dihydropyridin-3-yl}(3-methoxyphenyl)methyl)piperidine-4-carboxylate exhibit a range of biological activities, including:
- Antitumor Activity : Some derivatives have shown effectiveness against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
- Antimicrobial Properties : The compound may possess antibacterial and antifungal activities, making it a candidate for developing new antimicrobial agents.
- Cardiovascular Effects : Similar dihydropyridine derivatives are known for their ability to modulate calcium channels, potentially impacting cardiovascular health.
Case Study 1: Antitumor Efficacy
A study investigated the antitumor properties of a related dihydropyridine derivative. The results showed significant cytotoxicity against human breast cancer cells (MCF7), with an IC50 value of 15 µM. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway .
Case Study 2: Antimicrobial Activity
Another study evaluated the antimicrobial activity of a related compound against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MIC) of 32 µg/mL against both bacterial strains, suggesting potent antimicrobial properties .
Structure–Activity Relationship (SAR)
The structure–activity relationship studies have highlighted that modifications on the piperidine ring and the dihydropyridine core significantly affect biological activity. For instance:
- Substituents at specific positions on the aromatic rings enhance potency against cancer cells.
- The presence of electron-donating groups like methoxy increases solubility and bioavailability.
Pharmacokinetics
Preliminary pharmacokinetic studies indicate that similar compounds demonstrate favorable absorption characteristics with moderate metabolic stability. This is crucial for their potential therapeutic applications.
Summary of Biological Activities
Q & A
Q. What are the key steps for synthesizing ethyl 1-({4-hydroxy-6-methyl-2-oxo-1-[(pyridin-2-yl)methyl]-1,2-dihydropyridin-3-yl}(3-methoxyphenyl)methyl)piperidine-4-carboxylate?
- Methodological Answer : Synthesis typically involves multi-step reactions, including:
- Coupling reactions : Formation of the central pyridinone core via condensation of substituted pyridine and piperidine derivatives. For example, highlights the use of dichloromethane and sodium hydroxide for analogous coupling reactions .
- Functional group protection : Hydroxy and methoxy groups may require protection (e.g., using tert-butyldimethylsilyl (TBS) groups) to prevent side reactions during synthesis, as seen in for similar structures .
- Final esterification : Ethyl ester formation at the piperidine carboxylate position, often achieved via acid-catalyzed esterification .
Q. How can the compound’s structure be confirmed using analytical techniques?
- Methodological Answer : Use a combination of:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions (e.g., distinguishing between diastereotopic protons in the piperidine ring) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., molecular ion peaks matching C₂₇H₃₀N₃O₆) .
- Infrared (IR) Spectroscopy : Identify carbonyl stretches (e.g., 2-oxo and ester C=O groups at ~1700 cm⁻¹) .
Q. What solvent systems are optimal for purification?
- Methodological Answer :
- Flash Chromatography : Use gradient elution with hexane/ethyl acetate (for non-polar intermediates) or dichloromethane/methanol (for polar final products) .
- Recrystallization : Ethanol/water mixtures are effective for crystallizing pyridinone derivatives, as demonstrated in for structurally related compounds .
Advanced Research Questions
Q. How can contradictory spectroscopic data (e.g., ambiguous NMR peaks) be resolved?
- Methodological Answer :
- 2D NMR Techniques : Employ COSY, HSQC, and HMBC to assign overlapping proton and carbon signals, particularly in the piperidine and pyridinone regions .
- Computational Modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values to resolve ambiguities .
- X-ray Crystallography : If single crystals are obtainable, crystallographic data provide definitive structural confirmation .
Q. What strategies optimize the synthetic route for scalability (>10 g)?
- Methodological Answer :
- Design of Experiments (DoE) : Use statistical models to optimize reaction parameters (temperature, catalyst loading) for yield and purity. highlights flow-chemistry approaches for scalable synthesis of complex heterocycles .
- Continuous-Flow Systems : Mitigate exothermic risks in large-scale reactions by adopting flow reactors, as shown in for diazomethane derivatives .
- In-line Monitoring : Implement HPLC or FTIR to track reaction progress and intermediates in real time .
Q. How can biological activity be systematically evaluated?
- Methodological Answer :
- In Vitro Assays : Screen for antimicrobial activity using MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Molecular Docking : Predict binding affinity to target proteins (e.g., bacterial DNA gyrase) using software like AutoDock Vina, leveraging structural data from for pyrimidine-based inhibitors .
- Cytotoxicity Testing : Assess selectivity via MTT assays on human cell lines (e.g., HEK293) to rule off-target effects .
Q. What are the stability profiles under varying storage conditions?
- Methodological Answer :
- For Solid-State Stability : Store at -20°C under argon to prevent oxidation of the pyridinone ring. recommends desiccants for moisture-sensitive compounds .
- In Solution : Use deuterated DMSO for NMR studies, as aqueous solutions may hydrolyze the ester group over time .
- Degradation Studies : Monitor decomposition products via LC-MS under accelerated conditions (40°C/75% RH) to identify degradation pathways .
Data Contradiction Analysis
Q. How to address discrepancies in reported purity (e.g., 95% vs. 99%)?
- Methodological Answer :
- Source of Variation : Differences in purification techniques (e.g., flash chromatography vs. preparative HPLC) impact purity. achieved 99% purity using recrystallization , while reports 95% via standard column chromatography .
- Quality Control : Implement orthogonal methods (HPLC, NMR) to verify purity. For instance, quantify residual solvents via GC-MS .
Key Data from Evidence
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
